Cas no 1704069-18-0 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide is a boronic ester derivative featuring a benzamide core with a trifluoromethoxy-substituted phenyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety ensures efficient transmetalation with palladium catalysts. The electron-withdrawing trifluoromethoxy group enhances reactivity in aryl-aryl bond formations, making it valuable in pharmaceutical and agrochemical synthesis. Its crystalline nature and well-defined structure contribute to consistent performance in complex coupling reactions. The compound is particularly useful in constructing biaryl scaffolds, offering high selectivity and compatibility with diverse functional groups under mild reaction conditions. Proper handling under inert conditions is recommended to preserve its stability.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide structure
1704069-18-0 structure
Product name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
CAS No:1704069-18-0
MF:C20H21BF3NO4
MW:407.191256284714
CID:4703426

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
    • AM87765
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
    • Inchi: 1S/C20H21BF3NO4/c1-18(2)19(3,4)29-21(28-18)14-7-5-13(6-8-14)17(26)25-15-9-11-16(12-10-15)27-20(22,23)24/h5-12H,1-4H3,(H,25,26)
    • InChI Key: QBMOENGHAPMNLD-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Topological Polar Surface Area: 56.8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T123600-50mg
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
1704069-18-0
50mg
$ 190.00 2022-06-03
TRC
T123600-100mg
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
1704069-18-0
100mg
$ 310.00 2022-06-03

Additional information on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide

Introduction to Compound CAS No. 1704069-18-0: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide

The compound with CAS No. 1704069-18-0, named 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a dioxaborolane moiety and a trifluoromethoxyphenyl group. These structural features endow the molecule with distinctive electronic and steric properties that make it a valuable tool in modern chemical research.

Recent studies have highlighted the potential of this compound in various applications. For instance, its dioxaborolane component has been shown to facilitate efficient cross-coupling reactions under mild conditions. This is particularly relevant in the context of transition metal catalysis, where such moieties can act as boron-based leaving groups or intermediates. The trifluoromethoxyphenyl group further enhances the molecule's reactivity and selectivity in these reactions.

One of the most notable advancements involving this compound is its role in the synthesis of advanced materials. Researchers have demonstrated that this molecule can serve as a precursor for the generation of highly functionalized aromatic compounds. These compounds are being explored for their potential use in pharmaceuticals, agrochemicals, and even in the development of novel electronic materials.

In addition to its synthetic applications, this compound has also been studied for its photophysical properties. The combination of its dioxaborolane and trifluoromethoxyphenyl groups results in unique absorption and emission characteristics. These properties make it a promising candidate for applications in optoelectronics and fluorescence sensing technologies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the preparation of the dioxaborolane moiety and subsequent coupling reactions to introduce the trifluoromethoxyphenyl group. Recent optimizations have focused on improving the yield and purity of these reactions through the use of advanced catalysts and solvent systems.

From an environmental standpoint, this compound has been evaluated for its biodegradation potential. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its large-scale application in industrial settings.

In summary, CAS No. 1704069-18-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking its full potential in both academic and industrial contexts.

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